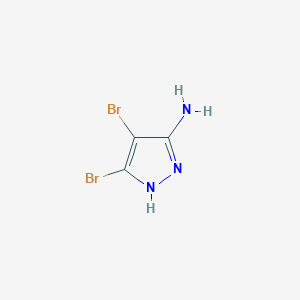

3,4-Dibromo-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c4-1-2(5)7-8-3(1)6/h(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMVDYYVWKNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 3,4 Dibromo 1h Pyrazol 5 Amine

Nucleophilic Substitution Reactions of Bromine Atoms

The carbon-bromine bonds on the pyrazole (B372694) ring are susceptible to cleavage and substitution through various metal-catalyzed and nucleophilic aromatic substitution reactions. The electron-rich nature of the pyrazole ring, influenced by the amino group, facilitates these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Both Suzuki-Miyaura and Stille couplings are effective for substituting the bromine atoms on the pyrazole core with a wide array of organic groups.

Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple the brominated pyrazole with an organoboron reagent, such as a boronic acid or ester. libretexts.org The reaction is valued for the stability and low toxicity of the boron reagents. libretexts.orgnih.gov For halogenated aminopyrazoles, this method allows for the introduction of aryl, heteroaryl, and styryl groups. researchgate.net The use of modern palladium precatalysts, such as those derived from XPhos, has been shown to be effective, even for substrates with unprotected NH groups on the pyrazole ring. researchgate.netnih.gov Bromo-derivatives are often superior to iodo-derivatives in these couplings, as they show a reduced tendency for dehalogenation side reactions. researchgate.net A variety of boronic acids, including those with electron-donating, electron-withdrawing, and sterically demanding substituents, can be successfully coupled. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Brominated Pyrazoles

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent System | Yield |

|---|---|---|---|---|---|

| 4-Bromo aminopyrazole | Styryl boronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH / H₂O | Good |

| 3-Bromopyrazolo-pyrimidinone | Aryl boronic acid | XPhosPdG2 / XPhos | Cs₂CO₃ | 1,4-Dioxane | 67-89% |

| 4-Bromopyrazole carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 93% |

Stille Coupling: The Stille reaction couples the bromopyrazole with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org This method is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the bromopyrazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the C-C bond. wikipedia.orglibretexts.org A variety of palladium sources, including Pd(PPh₃)₄ and Pd₂(dba)₃, can be used. libretexts.org The reaction has a broad scope, allowing for the coupling of aryl, alkenyl, and alkynyl groups. libretexts.org

The bromine atoms on the pyrazole ring can be replaced by nitrogen and oxygen nucleophiles through nucleophilic aromatic substitution (SNAr) pathways. These reactions are typically facilitated when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the context of 3,4-dibromo-1H-pyrazol-5-amine, the pyrazole ring itself and the existing substituents influence the reactivity towards nucleophiles.

Studies on related dibromonitropyrazoles have shown that reactions with sodium alcoholates and primary amines lead to the synthesis of 5-alkoxy- and 5-amino-substituted pyrazoles, respectively. This demonstrates the viability of substituting a bromine atom with O- and N-nucleophiles. Kinetic studies of SNAr reactions involving amine nucleophiles in aprotic solvents have indicated complex mechanisms, which can be influenced by hydrogen bonding between the amine molecules. conicet.gov.ar

The mechanism of palladium-catalyzed cross-coupling reactions has been studied extensively. The catalytic cycle for both Suzuki and Stille reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgnih.gov

Oxidative Addition : This is often the rate-determining step. libretexts.org A Pd(0) complex reacts with the bromopyrazole, inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate. nih.govillinois.edu The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst play a crucial role in this step. illinois.edu

Transmetalation : The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide. wikipedia.orgnih.gov In Suzuki couplings, a base is required to activate the organoboron species. nih.gov

Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species. nih.govillinois.edu

For nucleophilic aromatic substitution, the classical mechanism involves a two-stage addition-elimination process via a Meisenheimer intermediate. nih.gov However, some SNAr reactions may proceed through a concerted (cSNAr) mechanism. nih.gov Kinetic studies on related systems have shown that the reaction of amine nucleophiles with halo-nitroaromatic compounds involves initial attack of the amine on the carbon bearing the leaving group. washington.edu

Reactions Involving the Primary Amino Functional Group

The primary amino group at the C5 position is a key site for functionalization, enabling the synthesis of a wide range of derivatives through acylation, sulfonylation, and cyclocondensation reactions.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides or anhydrides introduces an acyl group, forming a new amide bond. This transformation is a common strategy for derivatizing aminopyrazoles. nih.gov Highly selective acyl transfer reagents have been developed that can efficiently benzoylate primary amines even in the presence of other nucleophilic groups. rsc.org

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. For instance, reacting a pyrazole with chlorosulfonic acid, followed by thionyl chloride, can generate a pyrazole-sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with various amines to produce a library of sulfonamide derivatives. nih.gov Sulfonylation is also used as a protection strategy for the pyrazole nitrogen, as seen in the use of a tosyl group in the halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

The 5-aminopyrazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The amino group, in conjunction with an adjacent ring nitrogen or carbon atom, can react with bifunctional electrophiles to form new rings.

Reactions of 3-substituted 5-aminopyrazoles with precursors like pyruvic acid and aromatic aldehydes can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net A one-flask method has been developed to synthesize pyrazolo[3,4-d]pyrimidines by reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane. mdpi.com This process involves an initial Vilsmeier amidination followed by an intermolecular cyclization. mdpi.com These reactions highlight the utility of the amino group as a key nucleophilic center for constructing more complex, fused-ring systems.

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

Pyrazol-5-amines are known to undergo oxidative dehydrogenative couplings to form novel molecular architectures. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. While specific studies on this compound are not extensively documented, the general reactivity of pyrazol-5-amines provides insight into its potential transformations.

One notable transformation is the synthesis of azopyrrole derivatives through such coupling reactions acs.orgnih.gov. These reactions can proceed via different catalytic systems. For instance, an iodine-mediated pathway can simultaneously install a C-I bond and an N-N bond through a process of iodination and oxidation acs.orgnih.gov. Alternatively, a copper-catalyzed oxidative coupling process can also be employed to achieve the formation of azopyrroles acs.orgnih.gov. The resulting azo compounds are valuable in various fields, including materials science and medicinal chemistry.

The general mechanism for these couplings involves the initial oxidation of the pyrazol-5-amine to generate a radical cation intermediate. This reactive species can then undergo further transformations, including coupling with another molecule of the pyrazol-5-amine or another nucleophile present in the reaction mixture. The specific outcome of the reaction is highly dependent on the reaction conditions, including the choice of oxidant and catalyst.

Table 1: Examples of Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

| Reactant(s) | Catalyst/Oxidant | Product Type | Reference |

| Pyrazol-5-amines | I₂ / TBHP | Iodo-substituted azopyrroles | nih.gov |

| Pyrazol-5-amines | Copper catalyst | Azopyrroles | acs.orgnih.gov |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) / DMSO | 4-Halogenated pyrazole derivatives | beilstein-archives.org |

Reactivity at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In the case of this compound, the two bromine atoms and the amino group play crucial roles in directing its chemical behavior.

Influence of Bromine and Amino Substituents on Ring Reactivity

The presence of two bromine atoms at the C3 and C4 positions of the pyrazole ring has a profound impact on its reactivity. Bromine is an electron-withdrawing group, and its presence deactivates the pyrazole ring towards electrophilic substitution reactions. This deactivation is due to the inductive effect of the bromine atoms, which reduces the electron density of the ring system.

Conversely, the amino group at the C5 position is an electron-donating group. Through its resonance effect, the amino group increases the electron density of the pyrazole ring, particularly at the ortho and para positions. This activating effect can counteract the deactivating effect of the bromine atoms to some extent, making certain reactions, such as halogenation at the C4 position of related 3-aryl-1H-pyrazol-5-amines, possible under specific conditions beilstein-archives.org. The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating nature of the amino group creates a unique reactivity profile for this molecule.

Tautomerism and its Impact on Chemical Reactivity

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity nih.gov. For this compound, several tautomeric forms are possible due to the migration of a proton. The most common form of tautomerism in pyrazoles is annular tautomerism, where the proton can reside on either of the two nitrogen atoms in the ring.

In addition to annular tautomerism, the presence of the amino group introduces the possibility of amino-imino tautomerism. This would involve the migration of a proton from the amino group to one of the ring nitrogen atoms, resulting in an imino form. The equilibrium between these different tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the other substituents on the ring. The existence of different tautomers means that the molecule can react through different pathways, leading to a variety of products depending on the reaction conditions.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Description |

| This compound | Proton on N1, amino form. |

| 3,4-Dibromo-2H-pyrazol-5-amine | Proton on N2, amino form. |

| 3,4-Dibromo-1,2-dihydropyrazol-5-imine | Imino form with proton on N1. |

| 3,4-Dibromo-2,5-dihydropyrazol-5-imine | Imino form with proton on N2. |

Derivatization and Advanced Functionalization Strategies for 3,4 Dibromo 1h Pyrazol 5 Amine

Construction of Fused Heterocyclic Systems from 3,4-Dibromo-1H-pyrazol-5-amine

The primary amino group and the adjacent endocyclic nitrogen of the pyrazole (B372694) ring are key to forming fused heterocyclic systems through cyclocondensation reactions. This approach allows for the creation of bicyclic and polycyclic structures, significantly expanding the chemical space accessible from this dibrominated precursor.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines is a common and effective strategy for elaborating on the 5-aminopyrazole core. researchgate.net These compounds are considered purine (B94841) analogues and have attracted significant interest for their potential as antimetabolites in biochemical pathways. researchgate.net The general method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bifunctional electrophile, such as a β-dicarbonyl compound or its synthetic equivalent. nih.gov

The reaction between this compound and various β-dicarbonyl compounds would lead to the formation of the pyrazolo[1,5-a]pyrimidine core. The regioselectivity of this reaction is typically high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom. researchgate.net Advanced methods, including microwave-assisted synthesis, have been shown to streamline these reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.gov

| Reactant for this compound | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|

| β-Dicarbonyl Compounds (e.g., Acetylacetone) | Substituted 2,3-Dibromopyrazolo[1,5-a]pyrimidine | Classic cyclocondensation reaction. | nih.gov |

| Enaminones | Functionalized 2,3-Dibromopyrazolo[1,5-a]pyrimidine | Versatile precursors for a wide range of substituents. | researchgate.net |

| Diethyl Malonate | 2,3-Dibromopyrazolo[1,5-a]pyrimidine-5,7-diol | Forms dihydroxy derivatives which can be further functionalized. | nih.gov |

Formation of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold is another critical heterocyclic system accessible from 5-aminopyrazole precursors. These fused systems are of high interest in medicinal chemistry due to their structural similarity to purines and their wide array of biological activities. nih.gov The synthesis typically involves the cyclization of an ortho-amino pyrazole derivative with a suitable one-carbon synthon. nih.govmdpi.com

For this compound, conversion to an ortho-amino ester or nitrile followed by cyclization is a viable route. For instance, reaction with various nitriles under microwave irradiation can efficiently produce pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov This method is advantageous as it often involves simple work-up procedures and avoids the use of harsh reagents. nih.gov

| Reaction Type | Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Cyclization with Nitriles | Aliphatic or Aromatic Nitriles, Potassium tert-butoxide | Substituted 7,8-Dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| Cyclization with Formic Acid | Formic Acid | 7,8-Dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

Development of Other Polycyclic Aromatic Nitrogen Heterocycles

Beyond the common pyrazolopyrimidine systems, this compound can be used to construct a variety of other polycyclic nitrogen heterocycles. The reactivity of the aminopyrazole moiety allows for domino reactions and cyclocondensations with various carbonyl compounds and their derivatives. nih.gov

For example, domino reactions with arylglyoxals can selectively lead to pyrazolo-fused 1,7-naphthyridines or pyrazolo[3,4-b]pyridines, depending on the reaction conditions and the stoichiometry of the reactants. nih.gov Additionally, oxidative dehydrogenative coupling reactions represent a modern strategy for forming novel structures like highly functionalized azopyrroles. nih.gov These advanced methods provide access to complex, multi-ring systems that are otherwise difficult to synthesize. nih.govnih.gov

Creation of Complex Pyrazole Architectures via Sequential Reactions

Sequential reactions, including multi-component reactions and strategic functionalization of peripheral positions, offer a powerful approach to building complex molecular architectures from the this compound template.

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. longdom.orgpreprints.org The use of 5-aminopyrazoles in MCRs is a well-established strategy for the rapid generation of diverse heterocyclic libraries, particularly for pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov

By employing this compound in MCRs with aldehydes and active methylene (B1212753) compounds (like β-ketonitriles or dimedone), a wide range of structurally diverse and densely functionalized pyrazolo[3,4-b]quinolines and related systems can be synthesized. nih.gov These one-pot syntheses are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov

| Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Aldehyde, β-Ketonitrile | Acetic Acid, Microwave Irradiation | Dibromopyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |

| Aldehyde, Dimedone | Ethanol (B145695), Reflux | Dibromopyrazolo[3,4-b]quinoline | nih.gov |

| Arylglyoxal, Malononitrile | Methanol, Room Temperature | 6-Amino-4-aroyl-dibromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |

Strategic Functionalization of Peripheral Positions

Following the construction of the core fused heterocyclic system, the bromine atoms on the pyrazole ring serve as versatile handles for further, strategic functionalization. These peripheral positions can be modified using modern cross-coupling reactions to introduce additional complexity and tune the molecule's electronic and steric properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are particularly powerful tools for this purpose. For example, after forming a pyrazolo[1,5-a]pyrimidine core, the bromine atoms at the C2 and C3 positions could be sequentially or simultaneously coupled with various boronic acids or terminal alkynes. nih.gov This allows for the introduction of aryl, heteroaryl, or alkynyl substituents, creating complex pyrazole architectures. This sequential functionalization is key to exploring structure-activity relationships in drug discovery programs. nih.govnih.gov

Synthesis of Spiro and Bridged Pyrazole Compounds

The synthesis of spirocyclic and bridged heterocyclic systems incorporating a pyrazole moiety represents a significant area of research in medicinal chemistry due to the unique three-dimensional structures and potential biological activities of these compounds. While direct examples starting from this compound are not extensively documented, the known reactivity of the aminopyrazole core provides a basis for proposing synthetic strategies.

The general approach to spiro and bridged pyrazole compounds often involves the reaction of a suitable aminopyrazole derivative with bifunctional electrophiles or through intramolecular cyclization reactions. For instance, the amino group at the C5 position of the pyrazole ring can act as a nucleophile to initiate reactions for the construction of new ring systems.

Hypothetical Synthetic Routes:

One plausible, though not yet reported, strategy for synthesizing spiro pyrazoles could involve a multi-component reaction. A three-component reaction of an aminopyrazole, an arylaldehyde, and a cyclic ketone like indandione has been used to synthesize spiro[indole-3,4'-pyrazolo[3,4-b]pyridine] derivatives. Adapting this for this compound could potentially lead to novel spiro compounds.

For bridged systems, an intramolecular cyclization approach could be envisioned. This would first require the derivatization of the amino group or the pyrazole nitrogen with a substituent containing a reactive functional group. Subsequent intramolecular reaction, possibly a cyclodehydrohalogenation, could then form a bridged structure.

While specific examples are lacking for this compound, the broader field of pyrazole chemistry suggests that these synthetic avenues are viable for exploration. The development of such synthetic routes would be valuable for creating structurally diverse compound libraries for biological screening.

Synthetic Utility in Precursor Design for Academic Research

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic compounds, which are of significant interest in academic research, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites—the amino group, the two bromine atoms, and the pyrazole ring nitrogens—allows for diverse chemical transformations and the construction of complex molecular architectures.

The amino group at the C5 position is a key functional handle for building fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[3,4-d]pyrimidines. This class of compounds is of particular interest due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. A one-flask synthetic method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles by reaction with N,N-substituted amides in the presence of a phosphorus-based coupling agent, followed by heterocyclization. nih.gov This methodology could be applied to this compound to generate a library of substituted pyrazolo[3,4-d]pyrimidines for biological evaluation.

Furthermore, the bromine atoms at the C3 and C4 positions offer opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would enable the introduction of various aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space accessible from this starting material. The selective functionalization of one bromine atom over the other could also be explored to create regioselectively substituted pyrazole derivatives.

In the context of drug design and discovery, pyrazole-based compounds have shown a wide range of biological activities, including acting as kinase inhibitors. nih.gov The pyrazole scaffold is considered a privileged structure in medicinal chemistry. The derivatization of this compound can lead to the synthesis of novel compounds with potential therapeutic applications. For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as pan-FGFR covalent inhibitors. nih.gov

The synthetic utility of this compound is summarized in the table below, highlighting its potential as a building block for various heterocyclic systems.

| Precursor | Reagents and Conditions | Product Class | Potential Applications |

| This compound | N,N-substituted amides, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| This compound | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyrazoles | Materials Science, Medicinal Chemistry |

| This compound | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted pyrazoles | Organic Synthesis, Materials Science |

Table 1: Synthetic Utility of this compound in Precursor Design

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,4-Dibromo-1H-pyrazol-5-amine would be characterized by absorption bands corresponding to the N-H and C-N bonds of the amino-pyrazole core and the C-Br bonds.

Key expected absorption bands include:

N-H Stretching: The amine group (NH₂) typically shows two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The pyrazole (B372694) N-H stretch is expected as a broader band around 3100-3300 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected around 1600-1650 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations typically appear in the fingerprint region, usually between 500-700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 3100 - 3300 | Stretch | N-H (Pyrazole) |

| 1600 - 1650 | Bending (Scissoring) | N-H (Amine) |

| 1400 - 1600 | Ring Stretching | C=N, C=C |

| 500 - 700 | Stretch | C-Br |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. lcms.cz For this compound (C₃H₃Br₂N₃), HRMS is also critical for observing the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. The presence of two bromine atoms in the molecule will result in a distinctive isotopic cluster for the molecular ion [M]⁺, with three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Table 4: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₃Br₂N₃ |

| Monoisotopic Mass (Calculated for C₃H₃⁷⁹Br₂N₃) | 252.8744 Da |

| [M+H]⁺ (Calculated for C₃H₄⁷⁹Br₂N₃⁺) | 253.8822 Da |

| Isotopic Peaks (Relative Mass) | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Isotopic Intensity Ratio | ~ 1:2:1 |

The experimental measurement of the monoisotopic mass to within a few parts per million (ppm) of the calculated value provides definitive confirmation of the elemental composition.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR, IR, and MS provide compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal lattice, providing accurate bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not currently available in the public domain, such an analysis would confirm:

The planarity of the pyrazole ring.

The exact bond lengths of C-Br, C-N, N-N, C-C, and C=N bonds, allowing for an analysis of bond order and electronic delocalization within the ring.

The geometry of the exocyclic amino group.

The supramolecular structure, revealing intermolecular interactions such as hydrogen bonding between the amine (N-H₂•••N) and pyrazole (N-H•••N) groups of adjacent molecules, which dictate the crystal packing.

Data from related structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, confirm the typical bond lengths and intermolecular hydrogen bonding patterns expected in such systems. researchgate.net

Computational Chemistry Investigations of 3,4 Dibromo 1h Pyrazol 5 Amine

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface.

Different colors on the MEP surface indicate different potential values:

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 3,4-Dibromo-1H-pyrazol-5-amine, these would likely be located around the nitrogen atoms of the pyrazole (B372694) ring and the amine group. nih.govnih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Green regions represent areas of neutral potential.

The MEP analysis provides a clear picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. nih.gov

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. dntb.gov.uaresearchgate.net

Theoretical Studies on Tautomeric Forms and their Relative Stabilities

Like many heterocyclic compounds, 1H-pyrazoles can exist in different tautomeric forms due to the migration of a proton. researchgate.netnih.gov For this compound, prototropic tautomerism involving the pyrazole ring nitrogens and the exocyclic amine group is possible.

DFT calculations are an excellent method for determining the relative stabilities of these tautomers. By optimizing the geometry and calculating the electronic energies of each possible tautomer, the most stable form in the gas phase can be identified. researchgate.net Furthermore, by incorporating solvent models (like the Polarizable Continuum Model, PCM), the relative stabilities in different solvents can be predicted, which is crucial as solvent polarity can significantly influence the tautomeric equilibrium. researchgate.net Studies on similar 4-bromo-1H-pyrazoles have shown that DFT calculations can successfully justify the predominance of one tautomer over another. researchgate.net

Future Research Directions and Methodological Prospects

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern synthetic chemistry. Future research will likely focus on developing synthetic routes for 3,4-Dibromo-1H-pyrazol-5-amine and its derivatives that are not only high-yielding but also environmentally benign. Key areas of exploration include one-pot, multicomponent reactions that minimize waste by reducing the number of intermediate purification steps. mdpi.com

Strategies such as microwave-assisted organic synthesis (MAOS) and catalyst-free reactions in green solvents like water or ethanol (B145695) are expected to be at the forefront. mdpi.comnih.gov These methods offer significant advantages over conventional heating by providing rapid reaction times, cleaner reaction profiles, and often higher yields. mdpi.com A visible light-promoted, cost-effective, and catalyst-free protocol represents a sustainable strategy for synthesizing pyrazole (B372694) derivatives, highlighting a move towards greener chemistry. nih.gov The development of such protocols for the synthesis of substituted 5-aminopyrazoles could significantly improve the accessibility and environmental footprint of this class of compounds. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| One-Pot, Multicomponent Reactions | Reduces waste, minimizes purification steps, improves atom economy. mdpi.com | Direct synthesis from simple precursors in a single step. |

| Microwave-Assisted Synthesis | Rapid reaction times, cleaner profiles, higher yields. mdpi.com | Acceleration of bromination and amination steps. |

| Catalyst-Free Synthesis in Green Solvents | Environmentally friendly, reduces metal contamination. nih.govnih.gov | Synthesis in aqueous media to avoid hazardous organic solvents. |

| Visible Light-Promoted Reactions | Utilizes a renewable energy source, mild reaction conditions. nih.gov | Green synthesis of functionalized derivatives. |

Exploration of Novel Catalytic Systems for Pyrazole Functionalization

The functionalization of the pyrazole core is crucial for creating a diverse library of derivatives. Future research will heavily invest in the discovery and application of novel catalytic systems to achieve regioselective functionalization of the this compound scaffold. Transition-metal catalysis, particularly with palladium (Pd), copper (Cu), ruthenium (Ru), and iridium (Ir), will continue to be a major focus. researchgate.netnih.gov

Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving step economy. researchgate.netnih.gov Research into photoredox catalysis using catalysts like Ru(II) and Ir(III) offers mild reaction conditions for C-N coupling and cycloaddition reactions, which could be instrumental in modifying the pyrazole ring. nih.gov Furthermore, the development of catalyst systems that exhibit complementary reactivity, such as the distinct applications of Pd and Cu catalysts in amination reactions, will be essential for accessing a wider range of functionalized products. mdpi.com The inherent directing properties of the pyrazole ring's nitrogen atoms can be exploited to control the regioselectivity of these catalytic transformations. researchgate.net

| Catalytic System | Type of Transformation | Relevance to this compound |

| Palladium (Pd)-Catalysis | C-H activation, cross-coupling reactions. nih.gov | Selective functionalization at the C-H bonds of the pyrazole ring. |

| Copper (Cu)-Catalysis | Cyclocondensation, amination reactions. nih.govmdpi.com | Introduction of various amine substituents. |

| Ruthenium (Ru) & Iridium (Ir)-Catalysis | Photoredox cyclization, hydrogen evolution. nih.govmdpi.com | Access to complex fused-ring systems under mild conditions. |

| Silver (Ag)-Catalysis | [3+2] cycloaddition reactions. nih.govnih.gov | Construction of diverse pyrazole cores from alkynes. |

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The synthesis of pyrazoles, such as the Knorr synthesis, can involve unexpectedly complex reaction pathways with features like autocatalysis and previously unobserved intermediates. rsc.orgrsc.org Future research will employ advanced analytical techniques to unravel these intricate mechanisms.

Transient flow methods, for instance, allow for precise kinetic data collection, which is crucial for building accurate microkinetic models. rsc.org These models can provide new insights into how factors like pH, solvent, and substituent effects influence regioselectivity. rsc.org By studying the reaction pathways for the synthesis and functionalization of this compound, researchers can better control the formation of desired isomers and minimize side products. This mechanistic understanding is also vital for designing novel reactions, such as orchestrated cascade C–H activation sequences, to build complex molecular structures in a controlled manner. nih.gov

| Investigative Technique | Information Gained | Impact on Synthesis of this compound Derivatives |

| Transient Flow Methods | Precise reaction kinetics, identification of transient species. rsc.org | Optimization of reaction conditions for improved yield and selectivity. |

| Spectroscopic & Mass Spectrometry Data | Structural information on intermediates and products. rsc.org | Confirmation of reaction pathways and product structures. |

| Microkinetic Modeling | Predictive understanding of reaction rates and selectivity. rsc.org | Rational design of synthetic routes to favor specific isomers. |

| Control Experiments | Elucidation of the role of specific reagents and catalysts. mdpi.com | Fine-tuning of catalytic systems for desired transformations. |

Computational Design and Prediction of New this compound Derivatives

In silico methods are becoming indispensable in modern drug discovery and materials science. Computational chemistry offers powerful tools for the rational design and prediction of the properties of new this compound derivatives. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling can establish a correlation between the structure of a molecule and its biological activity, guiding the synthesis of more potent compounds. mdpi.com

Molecular docking studies can predict the binding interactions of pyrazole derivatives with biological targets, such as protein kinases, which is crucial for designing targeted inhibitors. mdpi.comnih.gov These predictions can be further validated and refined using molecular dynamics (MD) simulations, which provide insights into the stability and dynamics of ligand-receptor complexes. mdpi.com These computational approaches not only accelerate the discovery process by prioritizing the synthesis of promising candidates but also provide a deeper understanding of the molecular basis of their activity. This can be seen in the design of novel pan-FGFR covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold. nih.gov

| Computational Method | Purpose | Application for this compound Derivatives |

| 3D-QSAR | Predict biological activity based on molecular structure. mdpi.com | Design of derivatives with enhanced therapeutic properties. |

| Molecular Docking | Predict binding modes and affinities to biological targets. mdpi.com | Identification of potential inhibitors for specific enzymes or receptors. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of ligand-receptor complexes. mdpi.com | Validation of docking results and understanding of binding mechanisms. |

| ADME Prediction | Predict absorption, distribution, metabolism, and excretion properties. mdpi.com | Early-stage assessment of the drug-likeness of designed compounds. |

Q & A

Q. What advanced chromatographic methods optimize purity assessment for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities. LC-MS/MS confirms trace byproducts (<0.1% threshold) .

Tables for Key Data

Q. Table 1: Common Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Solvent-free condensation | Aldehydes, barbituric acid, 120°C | 65–78 | |

| Regioselective bromination | NBS, DMF, 0°C | 82 |

Q. Table 2: Thermal Stability of Derivatives

| Derivative | Decomposition Temp. (°C) | Sensitivity (IS, J) |

|---|---|---|

| HANTP (neutral) | 171 | 3.5 |

| Potassium HANTP salt | 270 | >5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.